BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE
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Overview
Description
Benzo[rst]pentaphene-5-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H14O It is a derivative of benzo[rst]pentaphene, characterized by the presence of an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[rst]pentaphene-5-carbaldehyde typically involves the functionalization of benzo[rst]pentaphene. One common method includes the formylation of benzo[rst]pentaphene using Vilsmeier-Haack reaction, where benzo[rst]pentaphene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of benzo[rst]pentaphene-5-carbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Types of Reactions:
Oxidation: Benzo[rst]pentaphene-5-carbaldehyde can undergo oxidation reactions to form benzo[rst]pentaphene-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzo[rst]pentaphene-5-methanol.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzo[rst]pentaphene-5-carboxylic acid.
Reduction: Benzo[rst]pentaphene-5-methanol.
Substitution: Various halogenated or nitrated derivatives of benzo[rst]pentaphene-5-carbaldehyde.
Scientific Research Applications
Benzo[rst]pentaphene-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[rst]pentaphene-5-carbaldehyde involves its interaction with molecular targets through its aromatic rings and aldehyde group. Upon light activation, it can generate reactive oxygen species, leading to oxidative stress in biological systems . This property is harnessed in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage.
Comparison with Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Dibenz[a,h]anthracene: Structurally similar with multiple fused aromatic rings.
Chrysene: A four-ring PAH with similar phototoxic properties.
Uniqueness: Benzo[rst]pentaphene-5-carbaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and photophysical properties.
Properties
CAS No. |
63040-53-9 |
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Molecular Formula |
C25H14O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-12-11-20-17-6-2-1-5-15(17)13-16-9-10-22(23)25(21)24(16)20/h1-14H |
InChI Key |
KXXBSQCVRSXSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C6=CC=CC=C6C(=C54)C=C3)C=O |
Origin of Product |
United States |
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